
Cxmp sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cxmp sodium salt, also known as xanthosine-3’,5’-cyclic monophosphate sodium salt, is a cyclic nucleotide analogue of cyclic guanosine monophosphate. It is characterized by the replacement of the amino group in position 2 of the guanine nucleobase with oxygen. This compound is typically available in lyophilized or crystallized sodium salt form and is soluble in water or buffer solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cxmp sodium salt involves the cyclization of xanthosine monophosphate. The reaction conditions typically include the use of a suitable cyclizing agent under controlled temperature and pH conditions to ensure the formation of the cyclic structure. The product is then purified through crystallization or lyophilization to obtain the sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is often produced in bulk and stored in freeze-dried form to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Cxmp sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthosine derivatives, while substitution reactions can produce a variety of substituted cyclic nucleotides .
Applications De Recherche Scientifique
Cxmp sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study cyclic nucleotide analogues and their chemical properties.
Biology: The compound is employed in research on cellular signaling pathways, particularly those involving cyclic nucleotides.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating cellular processes.
Industry: The compound is used in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The mechanism of action of Cxmp sodium salt involves its interaction with specific molecular targets, such as cyclic nucleotide-gated channels and protein kinases. The compound modulates these targets by binding to their active sites, leading to changes in their activity and downstream signaling pathways. This modulation can affect various cellular processes, including gene expression, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cxmp sodium salt include:
Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide involved in cellular signaling.
Cyclic guanosine monophosphate (cGMP): A closely related compound with similar signaling functions.
Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with distinct biological roles.
Uniqueness
This compound is unique due to its specific structural modification, which distinguishes it from other cyclic nucleotides. This modification allows it to interact differently with molecular targets, providing unique insights into cyclic nucleotide signaling and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H10N4NaO8P |
|---|---|
Poids moléculaire |
368.17 g/mol |
Nom IUPAC |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H11N4O8P.Na/c15-5-6-3(1-20-23(18,19)22-6)21-9(5)14-2-11-4-7(14)12-10(17)13-8(4)16;/h2-3,5-6,9,15H,1H2,(H,18,19)(H2,12,13,16,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
Clé InChI |
JCFOBWMCLRAQAS-GWTDSMLYSA-M |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



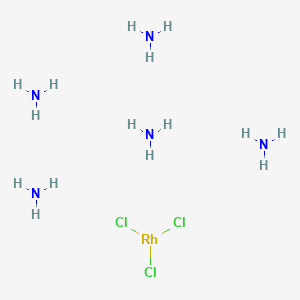



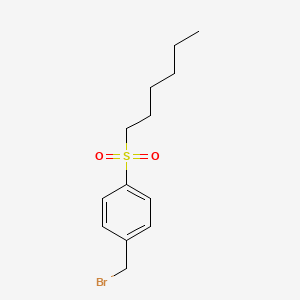


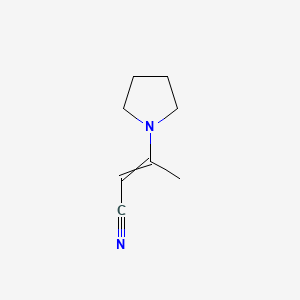
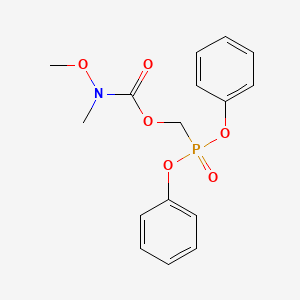
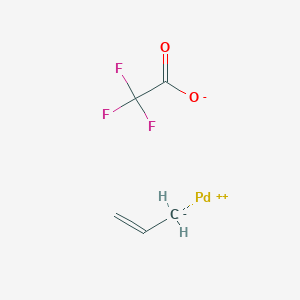
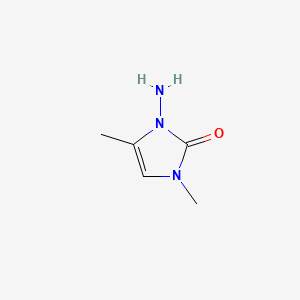

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
